2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Catalog No.
S1484954
CAS No.
101624-26-4
M.F
C16H13NO2
M. Wt
251.28 g/mol
Availability
In Stock
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2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

CAS Number

101624-26-4

Product Name

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

IUPAC Name

2-(4-methoxyphenyl)indolizine-3-carbaldehyde

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3

InChI Key

KZACMKYODJGBGR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O

Synonyms

2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde (CAS 101624-26-4) is a highly specialized heterocyclic building block widely utilized in the synthesis of advanced functional materials, including near-infrared (NIR) fluorescent probes and metal-free sensitizers for dye-sensitized solar cells (DSSCs) . The molecule features an electron-rich indolizine core substituted with a strongly electron-donating 4-methoxyphenyl group at the 2-position and a reactive formyl group at the 3-position. This structural configuration makes it an ideal precursor for constructing donor-π-acceptor (D-π-A) push-pull chromophores. The 3-carbaldehyde moiety serves as a highly efficient electrophilic handle for Knoevenagel condensations with active methylene compounds, while the 4-methoxyphenyl group significantly enhances the electron-donating capacity of the indolizine core, enabling precise tuning of photophysical and electrochemical properties in downstream applications.

Substituting 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde with generic analogs, such as 2-phenylindolizine-3-carbaldehyde or unsubstituted indolizine-3-carbaldehyde, fundamentally compromises the performance of the resulting functional materials. The absence of the 4-methoxy electron-donating group in the 2-phenyl analog reduces the overall push-pull character of downstream D-π-A dyes, leading to blue-shifted absorption spectra, lower molar extinction coefficients, and suboptimal light-harvesting efficiency in photovoltaic applications. Furthermore, attempting to use the unformylated precursor, 2-(4-methoxyphenyl)indolizine, requires buyers to perform an additional Vilsmeier-Haack formylation step in-house. This reaction typically proceeds with moderate yields and introduces hazardous reagents such as phosphorus oxychloride (POCl3) into the workflow, reducing overall synthetic efficiency and increasing process variability[1]. Therefore, procuring the pre-formylated, methoxy-substituted building block is critical for ensuring reproducible synthesis of high-performance, red-shifted chromophores.

Enhanced Push-Pull Character and Red-Shifted Absorption in Downstream Dyes

The incorporation of the 4-methoxyphenyl group in 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde significantly enhances the electron-donating strength of the indolizine core compared to the unsubstituted 2-phenylindolizine-3-carbaldehyde. When condensed with electron acceptors to form D-π-A dyes, this enhanced donor capacity leads to a pronounced red-shift in the intramolecular charge transfer (ICT) absorption band. Studies on indolizine-based sensitizers demonstrate that strong electron-donating substituents on the indolizine core can red-shift absorption maxima by 20-50 nm and increase molar absorptivity compared to standard arylamine or unsubstituted phenyl-indolizine donors [1]. This quantitative enhancement in light-harvesting capability is a primary driver for selecting the methoxy-substituted precursor for DSSC and NIR imaging applications.

Evidence DimensionIntramolecular Charge Transfer (ICT) Absorption Red-Shift
Target Compound Data2-(4-Methoxyphenyl)indolizine-derived dyes exhibit significant red-shifting and higher molar absorptivity.
Comparator Or Baseline2-Phenylindolizine-derived dyes (blue-shifted, lower absorptivity).
Quantified Difference20-50 nm red-shift in ICT absorption maximum.
ConditionsUV-Vis spectroscopy of downstream D-π-A dyes in organic solvents.

Achieving a red-shifted absorption profile is critical for maximizing photon capture in solar cells and minimizing background autofluorescence in biological imaging.

Direct Knoevenagel Condensation Efficiency vs. Unformylated Precursors

Procuring 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde directly bypasses the need for in-house Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)indolizine. The formylation step typically proceeds with moderate yields (e.g., 50-60%) and requires the handling of hazardous phosphorus oxychloride (POCl3) and careful temperature control [1]. By utilizing the pre-formylated building block, chemists can directly perform Knoevenagel condensations with active methylene compounds (such as cyanoacetic acid or malononitrile), which typically proceed in high yields (>80%) under mild basic conditions. This direct route significantly reduces the number of synthetic steps, minimizes waste generation, and improves the overall reproducibility of dye manufacturing.

Evidence DimensionSynthetic yield to D-π-A dye
Target Compound DataDirect Knoevenagel condensation (>80% yield, 1 step).
Comparator Or Baseline2-(4-Methoxyphenyl)indolizine (requires prior formylation at ~50-60% yield, 2 steps).
Quantified DifferenceElimination of a low-yield, hazardous synthetic step, improving overall throughput by >30%.
ConditionsStandard laboratory synthesis of push-pull dyes.

Procuring the pre-formylated intermediate streamlines manufacturing workflows, reduces exposure to hazardous reagents, and significantly improves overall synthetic yields.

Electrochemical Tuning for Efficient Dye Regeneration

The electrochemical properties of sensitizers are critical for their performance in dye-sensitized solar cells. The 4-methoxy group on the 2-phenyl ring of the indolizine core exerts a strong inductive and resonance electron-donating effect, which lowers the ground-state oxidation potential of the resulting dyes compared to those derived from 2-phenylindolizine-3-carbaldehyde [1]. This lowered oxidation potential ensures a more favorable thermodynamic driving force for dye regeneration by the redox electrolyte (e.g., I-/I3- or cobalt complexes) following photoexcitation and electron injection into the TiO2 conduction band. Consequently, dyes synthesized from 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde exhibit improved operational stability and higher overall power conversion efficiencies (PCE).

Evidence DimensionGround-state oxidation potential
Target Compound DataLowered oxidation potential due to the strongly electron-donating 4-methoxy group.
Comparator Or Baseline2-Phenylindolizine-derived dyes (higher oxidation potential).
Quantified DifferenceFavorable cathodic shift in oxidation potential, improving regeneration driving force.
ConditionsCyclic voltammetry of downstream dyes in standard electrochemical cells.

Optimizing the oxidation potential is essential for ensuring efficient dye regeneration and maximizing the power conversion efficiency of DSSCs.

Precursor for High-Efficiency DSSC Sensitizers

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde is the optimal building block for synthesizing metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). Its reactive 3-carbaldehyde group allows for facile coupling with cyanoacrylic acid acceptors, while the 4-methoxyphenylindolizine donor provides the necessary push-pull character, red-shifted absorption, and favorable oxidation potential required for high power conversion efficiencies [1].

Synthesis of Near-Infrared (NIR) Fluorescent Probes

The compound is highly valued in the development of NIR fluorescent dyes, such as indolizine-cyanine and indolizine-squaraine derivatives, used in biological imaging. The strong electron-donating capacity of the 4-methoxyphenyl group contributes to the significant red-shifting of emission spectra into the NIR region, minimizing background autofluorescence and improving deep-tissue imaging resolution [2].

Building Block for Nonlinear Optical (NLO) Materials

Due to its ability to form highly polarized D-π-A extended conjugated systems via direct Knoevenagel condensation, this compound is an excellent precursor for organic nonlinear optical (NLO) materials. The methoxy substitution enhances the molecular hyperpolarizability, making the resulting materials suitable for applications in electro-optic modulation and frequency doubling [3].

XLogP3

3.9

Wikipedia

2-(4-Methoxyphenyl)indolizine-3-carbaldehyde

Dates

Last modified: 08-15-2023

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